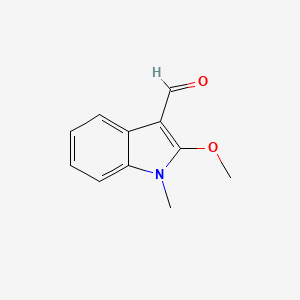

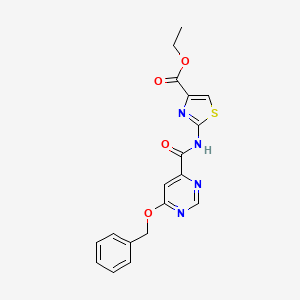

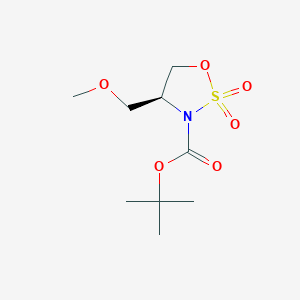

Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate” is a compound that has been studied for its potential antiviral activity .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone . In another example, 4-isothiocyanato-4-methylpentan-2-one was reacted with propane-1,3-diamine in a molar ratio of 3:1 to afford the anticipated product, pyrimidopyrimidine-thione .Applications De Recherche Scientifique

Structural Analysis and Synthesis

The compound has been studied for its unique structural properties, including the analysis of dihedral angles, intramolecular hydrogen bonding, and molecular packing in crystals. For instance, the study of Dabigatran etexilate tetrahydrate presents detailed structural analysis, including the orientation of benzene and pyridine rings relative to the benzimidazole mean plane, highlighting the compound's complex molecular architecture (Hong-qiang Liu et al., 2012).

Cyclization Reactions and Enzymatic Activity

Research has also delved into the compound's reactivity, particularly in cyclization reactions, to synthesize novel heterocyclic compounds with potential enzymatic activity. A study by Mohamed Abd and Gawaad Awas (2008) explored synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters, revealing their impact on cellobiase reactivity, suggesting potential applications in biocatalysis (Mohamed Abd & Gawaad Awas, 2008).

Antimicrobial Activity

Further research has investigated the antimicrobial properties of derivatives, showing significant potential against various bacteria and fungi. The study by Nikulsinh Sarvaiya, Sheetal Gulati, and Harshil Patel (2019) on Arylazopyrazole Pyrimidone clubbed heterocyclic compounds illustrates this application, providing a foundation for developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019).

Insecticidal and Antibacterial Potential

The compound's derivatives have been evaluated for their insecticidal and antibacterial potential, indicating a promising area for developing new pesticides and antibacterial substances. P. P. Deohate and Kalpana A. Palaspagar (2020) conducted a study on the synthesis of pyrimidine linked pyrazole heterocyclics, revealing their effectiveness against Pseudococcidae insects and selected microorganisms (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Orientations Futures

Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin. Therefore, further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .

Propriétés

IUPAC Name |

ethyl 4-oxo-4-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-2-20-12(19)5-4-11(18)17-8-10(9-17)16-13-14-6-3-7-15-13/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYLFVCEFUJZKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CC(C1)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2555002.png)

![5-Benzyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2555004.png)

![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2555005.png)

![methyl 4-{[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2555006.png)